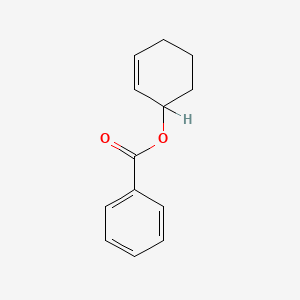

2-Cyclohexenyl benzoate

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3352-93-0 |

|---|---|

分子式 |

C13H14O2 |

分子量 |

202.25 g/mol |

IUPAC 名称 |

cyclohex-2-en-1-yl benzoate |

InChI |

InChI=1S/C13H14O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |

InChI 键 |

APZIYLKXAJJSIZ-UHFFFAOYSA-N |

SMILES |

C1CC=CC(C1)OC(=O)C2=CC=CC=C2 |

规范 SMILES |

C1CC=CC(C1)OC(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Cyclohexenyl Benzoate

Radical-Mediated Synthetic Approaches

Radical-mediated reactions provide a direct pathway to 2-cyclohexenyl benzoate (B1203000) by leveraging the reactivity of radical intermediates. These methods often involve the generation of a benzoyloxy radical which then participates in a reaction cascade with cyclohexene (B86901).

Peroxide-Initiated Reactions with Cyclohexene

A common method for generating 2-cyclohexenyl benzoate involves the use of peroxides, such as benzoyl peroxide or tert-butyl peroxybenzoate, in the presence of cyclohexene. The thermal or photochemical decomposition of the peroxide generates benzoyloxy and other radicals. nih.govresearchgate.net The tert-butoxy (B1229062) radical, for instance, can abstract a hydrogen atom from the allylic position of cyclohexene, forming a cyclohexenyl radical. researchgate.netacs.org This radical can then react with a copper(II) benzoate species, formed in situ, to yield the final product, this compound. nih.gov

In one specific example, the reaction of cyclohexane (B81311) with benzoic acid and tert-butyl peroxybenzoate in the presence of a copper(I) catalyst yielded cyclohex-2-en-1-yl benzoate. acs.orgnih.gov Mechanistic studies suggest that the tert-butoxy radical abstracts a hydrogen from cyclohexane to form a cyclohexyl radical, which is then oxidized to cyclohexene. acs.org Subsequent abstraction of an allylic hydrogen from the newly formed cyclohexene by another tert-butoxy radical generates a cyclohexenyl radical, which then combines with the copper benzoate complex to form the desired allylic ester. acs.org

| Reactants | Catalyst/Initiator | Product | Yield | Reference |

| Cyclohexene, Benzoyl Peroxide | Heat/Light | This compound | Varies | researchgate.net |

| Cyclohexane, Benzoic Acid, t-BuOOtBu | CuCl | Cyclohex-2-en-1-yl benzoate | 76% | acs.orgnih.gov |

| Cyclohexene, Benzoic Acid, t-BuOOtBu | 1-O2CPh | Cyclohex-2-en-1-yl benzoate | 58% | acs.org |

Photolytic Routes Involving Benzoate Precursors

Photolytic methods offer an alternative for initiating the radical process. The photolytic decomposition of reagents like di-tert-butyl peroxide can generate tert-butoxy radicals. rsc.org These radicals can then engage in hydrogen atom transfer (HAT) with cyclohexene to produce the crucial cyclohexenyl radical intermediate, leading to the formation of this compound in the presence of a suitable benzoate source and catalyst. nih.gov The use of light can, in some systems, trigger the homolytic cleavage of peroxides to generate the necessary radical species for the allylic oxidation of olefins. nih.gov

Mechanistic Investigations of Radical Intermediates

The mechanism of radical-mediated synthesis of this compound is believed to proceed through a radical chain reaction. wikipedia.org The key steps involve:

Initiation: Generation of a radical, typically a benzoyloxy or tert-butoxy radical, from a peroxide initiator. nih.govscite.ai

Propagation: Abstraction of an allylic hydrogen from cyclohexene by the initiator radical to form a resonance-stabilized cyclohexenyl radical and a molecule of alcohol (e.g., tert-butanol). researchgate.netacs.orgscite.ai

Termination/Product Formation: The cyclohexenyl radical combines with a copper(II) benzoate species, which is often formed from a Cu(I) catalyst and the peroxide, to produce the final product, this compound, and regenerate the Cu(I) catalyst. scite.aivander-lingen.nl

Experimental evidence, such as the trapping of radical intermediates and the formation of side products like methyl benzoate from the β-scission of tert-butoxy radicals, supports the involvement of these radical species. acs.orgnih.gov Computational studies have also been employed to investigate the energetics and geometries of the transition states and intermediates in these radical pathways. scite.ai

Catalytic Allylic Oxidation Strategies

Catalytic methods, particularly those involving transition metals like copper, provide an efficient and selective means of synthesizing this compound through allylic C-H bond activation.

Kharasch-Sosnovsky Reaction and Its Catalytic Variants

The Kharasch-Sosnovsky reaction, first reported in 1958, is a seminal method for the allylic oxidation of olefins using a peroxy ester, such as tert-butyl peroxybenzoate, and a catalytic amount of a copper salt. wikipedia.orgvander-lingen.nlchem-station.com This reaction directly yields allylic benzoates. chem-station.com The original procedure involved reacting cyclohexene with tert-butyl peroxybenzoate in the presence of cuprous bromide to produce this compound. vander-lingen.nl

Over the years, numerous modifications have been developed to improve the efficiency and selectivity of the Kharasch-Sosnovsky reaction. researchgate.net These include the use of different copper(I) and copper(II) catalysts and various ligands to control the reaction's stereochemistry. researchgate.netresearchgate.net The reaction is understood to proceed via a radical mechanism, although the exact nature of the copper intermediates has been a subject of extensive study. wikipedia.orgchem-station.com The generally accepted mechanism involves the formation of a tert-butoxy radical and a Cu(II) benzoate species from the reaction of the perester with the Cu(I) catalyst. scite.aivander-lingen.nl The tert-butoxy radical then abstracts an allylic hydrogen from cyclohexene to generate a cyclohexenyl radical, which subsequently reacts with the Cu(II) species to form the product and regenerate the Cu(I) catalyst. scite.aivander-lingen.nl

A significant advancement in the Kharasch-Sosnovsky reaction has been the development of enantioselective variants, which allow for the synthesis of chiral allylic esters like (S)- or (R)-2-cyclohexenyl benzoate. This is typically achieved by employing a chiral ligand in conjunction with a copper catalyst.

Pioneering work in the mid-1990s by Pfaltz, Andrus, and Katsuki independently demonstrated the use of chiral bisoxazoline ligands with copper(I) triflate to catalyze the asymmetric allylic oxidation of cyclic olefins. chem-station.comias.ac.in For cyclohexene, the use of specific chiral bisoxazoline ligands has resulted in the formation of this compound with good yields and high enantiomeric excesses (ee). ias.ac.in For instance, certain C2-symmetric bis(oxazoline) ligands have yielded up to 77% ee for the oxidation of cyclohexene. ias.ac.in Other ligand systems, such as those based on bipyridine and phenanthroline, have also been successfully employed, in some cases achieving even higher enantioselectivities. thieme-connect.de

Theoretical studies, using methods like density functional theory (B3LYP/6-31G*), have been conducted to elucidate the mechanism of enantioselection. scite.ainih.gov These studies suggest a pathway involving a chiral copper(III) intermediate. nih.gov The stereochemical outcome of the reaction is determined by the facial selectivity of the approach of the benzoate group to the allyl-copper(III) intermediate. ias.ac.in

| Catalyst System | Ligand | Yield (%) | ee (%) | Reference |

| CuOTf | Chiral Bisoxazoline (12b) | - | 77 | ias.ac.in |

| Cu(SbF6) | C2 symmetric bis(oxazoline) (17) | 76 | 73 | ias.ac.in |

| Cu(OTf)2 | Bipyridine ligand (12) | - | 90-97 | thieme-connect.de |

| Cu(OTf)2 | Bipyridine ligand (13) | - | 91 | thieme-connect.de |

The development of these enantioselective catalytic systems has made the Kharasch-Sosnovsky reaction a powerful tool for the synthesis of optically active molecules, with (S)-2-cyclohexenyl benzoate being a key intermediate in the total synthesis of natural products like leukotriene B4. vander-lingen.nl

Influence of Ligand Design on Reactivity and Selectivity

The design of ligands plays a pivotal role in transition metal-catalyzed reactions by influencing both reactivity and selectivity. In the realm of asymmetric catalysis, the ancillary ligand is crucial for determining the stereochemical outcome. pitt.edu The steric and electronic properties of a ligand can create a specific chiral environment around the metal center, which in turn dictates how the substrate approaches and binds. pitt.edunih.gov This control is essential for achieving high enantioselectivity in the formation of products like this compound.

For instance, in copper-catalyzed asymmetric coupling reactions, product selectivity is often controlled by steric interactions between the chiral ligand and the substrate. pitt.edu Similarly, in rhodium-catalyzed reactions, key steric interactions between the substrate and the ligand in the transition state are responsible for controlling enantioselectivity. pitt.edu Computational tools like Density Functional Theory (DFT) have become instrumental in understanding these ligand-substrate interactions and their impact on reaction mechanisms, rates, and selectivity. pitt.eduacs.org

The use of ligands with charged groups that can participate in ionic interactions in the outer coordination sphere of the metal complex represents another design strategy. nih.govacs.org These noncovalent interactions can help to organize the transition state assembly, leading to enhanced selectivity. nih.gov By systematically modifying ligand structures, researchers can fine-tune the catalytic system to favor the formation of a desired stereoisomer.

Iron-Catalyzed Allylic C-H Esterification Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign approach for various organic transformations, including allylic C-H esterification. In a notable example, the reaction of cyclohexene with tert-butyl peroxybenzoate in the presence of a copper(I) bromide catalyst at 80°C yields this compound in 70% yield. acs.org While this specific example uses copper, iron complexes are also known to catalyze similar transformations. Iron(II) complexes, for instance, have been shown to catalyze the intermolecular amino-oxygenation of olefins. acs.org

The general principle involves the generation of a benzoyloxy radical from a peroxide precursor, which then abstracts a hydrogen atom from the allylic position of cyclohexene. The resulting cyclohexenyl radical can then combine with another benzoyloxy radical or undergo further reaction steps to form the final ester product. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired allylic ester over other potential side products.

Biocatalytic Transformations of Cyclohexene Derivatives

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit high levels of chemo-, regio-, and enantioselectivity. researchgate.netuniovi.es For the synthesis of derivatives of this compound, cytochrome P450 monooxygenases are of particular interest. These enzymes are capable of performing C-H hydroxylation reactions. nih.gov

Specifically, engineered variants of cytochrome P450cam have been shown to hydroxylate protected cyclohex-2-enol substrates. rsc.org For example, the Phe87Ala/Tyr96Phe double mutant of P450cam can efficiently hydroxylate the C-H bond at the allylic C-4 position of 1-cyclohex-2-enyl benzoate. rsc.org This initial hydroxylation step provides a key intermediate that can then be further functionalized to yield a variety of substituted cyclohexenyl compounds. The selectivity of these biocatalytic oxidations can often be tuned by altering amino acid residues in the enzyme's active site. rsc.org

The following table summarizes the product distribution for the oxidation of 1-cyclohex-2-enyl benzoate with different P450cam mutants.

| Enzyme Variant | Product(s) | Observations |

| Wild Type (WT) | Little to no product | Low activity |

| Y96F | Little to no product | Low activity |

| Y96A | Low levels of product | Poor substrate for this mutant |

| F87L/Y96F | Oxidized products | Efficient oxidation |

| F87A/Y96F | Oxidized products | Highest NADH oxidation rate and product formation |

Table 1: Oxidation of 1-cyclohex-2-enyl benzoate by P450cam mutants. Data sourced from rsc.org.

Synthesis via Ring-Opening and Functionalization of Cyclohexene Epoxides

Cyclohexene oxide serves as a versatile starting material for the synthesis of this compound and its derivatives through various ring-opening and functionalization strategies.

Reductive Ring-Opening Followed by Benzoylation

One straightforward approach involves the reductive ring-opening of cyclohexene oxide to produce cyclohex-2-en-1-ol. This allylic alcohol can then be subsequently benzoylated to yield this compound. The reduction of the epoxide can be achieved using various reagents. For example, titanocene-based catalysts have been used for the reductive ring-opening of meso-epoxides. scielo.org.mx Once the allylic alcohol is obtained, standard benzoylation procedures, such as reaction with benzoyl chloride in the presence of a base like pyridine, can be employed to form the final ester product.

Chiral Inducer-Mediated Stereoselective Routes

The enantioselective ring-opening of meso-cyclohexene oxide provides a powerful method for accessing chiral building blocks. scielo.org.mx This strategy relies on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. A variety of chiral ligands and catalysts have been developed for this purpose. For example, chiral Schiff base ligands in combination with organometallic reagents like phenyllithium (B1222949) can catalyze the asymmetric ring-opening of cyclohexene oxide to produce chiral phenylcyclohexanol derivatives with moderate enantiomeric excess. scielo.org.mx

Similarly, chiral auxiliaries can be employed to direct the stereoselectivity of reactions. For instance, trans-2-tritylcyclohexanol has been used as a chiral auxiliary in permanganate-mediated oxidative cyclizations. researchgate.net While not a direct synthesis of this compound, this highlights the principle of using chiral controllers to achieve high diastereoselectivity. In the context of synthesizing an enantiomerically enriched this compound, one could envision a route where a chiral catalyst facilitates the ring-opening of cyclohexene oxide with a benzoate nucleophile or, alternatively, the kinetic resolution of racemic cyclohex-2-en-1-ol through enantioselective benzoylation.

Conjugate Addition and Elimination Pathways

Conjugate addition, also known as Michael addition, is a fundamental reaction in organic synthesis where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The reverse of a conjugate addition is a β-elimination, often proceeding via an E1cb mechanism. libretexts.org

While not a direct primary route to this compound from simple precursors, these pathways can be relevant in the context of more complex substrates or in multi-step synthetic sequences. For example, a suitably substituted cyclohexene derivative could undergo a conjugate addition of a benzoate nucleophile. More commonly, an elimination reaction could be used to introduce the double bond in the cyclohexene ring at a late stage of a synthesis. For instance, a cyclohexanol (B46403) derivative with a good leaving group at the 2-position could undergo elimination to form the cyclohex-2-enyl system. The precise nature of the substrate and reaction conditions would determine the feasibility and stereochemical outcome of such a step.

Chemical Reactivity and Mechanistic Pathways of 2 Cyclohexenyl Benzoate

Allylic Reactivity and Rearrangements

The presence of a double bond in the allylic position to the benzoate (B1203000) ester group in 2-Cyclohexenyl benzoate is the source of its rich rearrangement chemistry. This includes transformations induced by light and heat, as well as considerations of ionic migration pathways.

The photochemistry of aromatic esters, such as this compound, often involves interactions between the excited carbonyl group and nearby C-H bonds or π-systems. lookchem.com Upon irradiation, typically with UV light, this compound can undergo rearrangements leading to the formation of various carbonyl compounds. The specific products formed are dependent on the reaction conditions and the excited state involved (singlet or triplet).

One potential pathway is analogous to the di-π-methane rearrangement, a photochemical process that converts a 1,4-diene system into a vinylcyclopropane. wikipedia.orgscribd.comvmou.ac.in For this compound, this would involve the interaction of the phenyl π-system of the benzoate group with the cyclohexenyl double bond, separated by the sp³-hybridized oxygen and carbonyl carbon. The mechanism is believed to proceed through a biradical intermediate, involving a 1,2-shift and subsequent ring closure. vmou.ac.in

Another observed photochemical reaction for similar benzoate esters is hydrogen abstraction. The photoexcited carbonyl group of the benzoate moiety can abstract an allylic hydrogen from the cyclohexenyl ring. lookchem.com This process generates two radical species which can then couple to form new products. For instance, irradiation of methyl benzoate in the presence of 2,3-dimethylbut-2-ene results in ketones formed via allylic hydrogen abstraction. lookchem.com A similar process for this compound could lead to the intramolecular formation of a new carbon-carbon bond, ultimately yielding a ketonic product after rearrangement of the initial adduct. Research on the irradiation of the related compound 1-cyclohexenyl benzoate has shown it rearranges to form 1-benzoylhex-5-en-2-one, suggesting that complex skeletal rearrangements can accompany the photochemical process. cdnsciencepub.com

The photochemical reactivity of allylic benzoates can also be harnessed for C-H functionalization through C-H insertion reactions under UV irradiation, which allows for the formation of more complex molecular structures. unipa.itsmolecule.com

When subjected to high temperatures, typically in the range of 400-500°C, enol benzoates are known to undergo a thermal rearrangement analogous to the Fries rearrangement to produce β-diketones. cdnsciencepub.com While this compound is an allylic ester rather than an enol ester, similar acyl migration pathways can be considered under pyrolytic conditions. The thermal reaction would likely involve the intramolecular migration of the benzoyl group.

The mechanism for such a rearrangement could proceed through a concerted, pericyclic process or via a dissociative pathway involving the formation of an ion pair or radical pair, which then recombine. For a concerted mechanism, a nih.govnih.gov-sigmatropic rearrangement (Claisen-type) is a possibility, although the geometry of the cyclohexenyl system may not be optimal. A dissociative mechanism would involve the homolytic cleavage of the oxygen-acyl bond to form a cyclohexenyloxy radical and a benzoyl radical, or heterolytic cleavage to form a cyclohexenyloxy anion and a benzoyl cation. These reactive intermediates would then recombine at a carbon atom of the cyclohexenyl ring, followed by tautomerization to yield a stable ketone.

Anionotropic rearrangements involve the migration of a substituent, moving with its electron pair, from one atom to another within the same molecule. mvpsvktcollege.ac.in In the context of this compound, this would entail the migration of the benzoate group (C₆H₅COO⁻) to an electron-deficient center. Such rearrangements are often catalyzed by acids.

A relevant analogy is the Baeyer-Villiger oxidation, where an alkyl group migrates from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude in such rearrangements is well-established, with more substituted groups that can better stabilize a positive charge migrating more readily (e.g., tertiary alkyl > cyclohexyl > secondary alkyl). wiley-vch.de

For this compound, an anionotropic rearrangement could be envisioned if an electrophile (e.g., a proton from a strong acid) coordinates to the double bond, creating a carbocationic center. The benzoate group could then migrate intramolecularly to this new electron-deficient carbon. The stability of the resulting carbocation intermediate would be a key factor in directing the course of the reaction. The process involves a 1,2-shift where the migrating group moves from its origin to an adjacent migration terminus. mvpsvktcollege.ac.in The intramolecular nature of such a reaction can be confirmed using crossover experiments. mvpsvktcollege.ac.in

Transition Metal-Mediated Transformations

The allylic ester functionality of this compound makes it an excellent substrate for a variety of transformations catalyzed by transition metals, particularly palladium. smolecule.com These reactions often proceed through the formation of a key π-allylpalladium intermediate.

Palladium-catalyzed carbonylative coupling reactions are powerful methods for the synthesis of ketones, esters, and other carbonyl compounds. rsc.orgnih.gov These reactions typically involve the oxidative addition of an organic halide to a palladium(0) catalyst, followed by the insertion of carbon monoxide (CO) to form an aroyl-palladium species, and finally reductive elimination to yield the product. organic-chemistry.orgnih.gov

For this compound, a carbonylative coupling could be designed where the allylic C-O bond is activated by the palladium catalyst. The general mechanism would likely involve:

Oxidative addition of this compound to a Pd(0) complex, forming a π-allylpalladium(II) benzoate intermediate.

Insertion of a molecule of carbon monoxide into the palladium-allyl bond.

Coupling with a suitable nucleophile (e.g., an organoboron or organotin reagent) followed by reductive elimination to afford a cyclohexenyl ketone product.

Alternatively, chloroform (B151607) (CHCl₃) can be used as a safer and more convenient source of carbon monoxide in the presence of a base like KOH. organic-chemistry.org This method has been successfully applied to the synthesis of aryl ketones and aryl benzoates from aryl halides. organic-chemistry.org A similar strategy could potentially be adapted for allylic substrates like this compound.

The table below outlines a representative, though hypothetical, palladium-catalyzed carbonylative coupling reaction involving an allylic substrate.

| Entry | Allylic Substrate | Coupling Partner | Catalyst System | CO Source | Product Type |

| 1 | This compound | Arylboronic acid | Pd(OAc)₂ / PPh₃ | CO gas | Aryl cyclohexenyl ketone |

| 2 | This compound | Phenol | Pd(OAc)₂ / dppf | CHCl₃ / KOH | Phenyl cyclohexenyl ketone |

This table is illustrative of potential reaction pathways based on established palladium-catalyzed carbonylative coupling methodologies. rsc.orgorganic-chemistry.org

The formation of π-allylpalladium complexes is a cornerstone of modern organic synthesis, enabling a wide range of allylic functionalization reactions. thieme-connect.dethieme-connect.de this compound serves as a precursor to the (η³-cyclohexenyl)palladium(II) intermediate upon reaction with a palladium(0) source, such as Pd(PPh₃)₄. smolecule.com In this process, the benzoate anion acts as the leaving group.

Once formed, the electrophilic π-allylpalladium complex is susceptible to attack by a diverse array of nucleophiles. This transformation is widely known as the Tsuji-Trost reaction or palladium-catalyzed asymmetric allylic alkylation (AAA) when a chiral ligand is used. smolecule.comnih.gov

The general catalytic cycle is depicted below:

Oxidative Addition: A Pd(0) complex reacts with this compound to form the π-allylpalladium(II) complex, with the benzoate anion as a counterion.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the terminal carbons of the allyl moiety. This attack typically occurs on the face opposite to the palladium metal (trans attack).

Reductive Elimination: The new C-Nu bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

A variety of soft carbon and heteroatom nucleophiles can be employed in this reaction, as shown in the table below.

| Entry | Nucleophile Source | Nucleophile (Nu⁻) | Product |

| 1 | Malonate ester + Base | ⁻CH(CO₂R)₂ | Di-alkyl 2-(cyclohex-2-en-1-yl)malonate |

| 2 | Amine (R₂NH) | R₂N⁻ | N,N-dialkylcyclohex-2-en-1-amine |

| 3 | Phenol + Base | ArO⁻ | Aryl cyclohex-2-enyl ether |

| 4 | Sodium sulfinate | RSO₂⁻ | Alkyl (cyclohex-2-en-1-yl)sulfone |

This table summarizes typical nucleophiles used in Tsuji-Trost reactions, which are applicable to substrates like this compound. smolecule.comacs.org

The regioselectivity and stereoselectivity of the nucleophilic attack are often controllable through the choice of ligands on the palladium catalyst and the reaction conditions. nih.govacs.org This reactivity makes this compound a valuable building block for the stereocontrolled synthesis of complex molecules.

Nucleophilic Allylation Reactions

The cyclohexenyl group of this compound can act as an allylic component in carbon-carbon bond-forming reactions. A notable example is its role as a transient intermediate in nickel-catalyzed allylation reactions. In the presence of a Ni(acac)₂ catalyst and a reducing agent like diethylzinc (B1219324) (Et₂Zn), 1,3-cyclohexadiene (B119728) can react with aldehydes, such as benzaldehyde (B42025). orgsyn.orgorgsyn.org Mechanistically, this process is believed to involve the formation of this compound through an "umpolung" (polarity reversal) of a π-allylpalladium intermediate. orgsyn.org The resulting allylic species then undergoes nucleophilic attack on the aldehyde.

This reaction pathway leads to the formation of functionalized alcohol products. For instance, the reaction with benzaldehyde yields syn-1-(2-cyclohexenyl)-1-phenylmethanol as the major product with a 61% yield and a syn:anti diastereomeric ratio of 4:1. orgsyn.org This transformation highlights the capacity of the 2-cyclohexenyl framework, via its benzoate ester, to function as a nucleophilic allyl equivalent in the synthesis of complex molecules.

Hydrolytic and Transesterification Processes

The ester linkage in this compound is susceptible to cleavage through hydrolysis and transesterification, providing pathways to valuable synthetic intermediates like 2-cyclohexen-1-ol (B1581600) or other esters.

Hydrolysis: The hydrolysis of this compound, typically conducted under acidic or basic conditions, cleaves the ester bond to yield 2-cyclohexen-1-ol and benzoic acid. The solvolysis of structurally related allylic esters, such as 2-cyclohexenyl p-nitrobenzoate and 3,5-dinitrobenzoate, in aqueous acetone (B3395972) has been studied to understand the reaction mechanism. acs.org These studies reveal that the reaction can proceed through an Sɴ1 pathway involving an unsymmetrical ion-pair intermediate, which can lead to a mixture of allylic products. acs.org To prevent acid-catalyzed rearrangement of the initial 2-cyclohexen-1-ol product, the use of a buffer is often necessary. acs.org

Transesterification: Transesterification offers a route to convert this compound into different esters by reacting it with various alcohols in the presence of a catalyst. Several efficient catalytic systems have been developed for the transesterification of benzoate esters, which are applicable to the 2-cyclohexenyl analogue. One such method employs lithium bis(trimethylsilyl)amide (LiHMDS) as a catalyst under solvent-free conditions, facilitating rapid and high-yielding conversion with a range of primary and secondary alcohols. researchgate.net Another approach utilizes phosphorus trichloride (B1173362) (PCl₃) to mediate the reaction, which proceeds through the in-situ formation of an acid chloride intermediate. researchgate.net

| Catalyst System | Key Features | Applicability | Reference |

|---|---|---|---|

| LiHMDS | Solvent-free, rapid, high efficiency, metal-free | Broad substrate scope including primary and secondary alcohols | researchgate.net |

| PCl3 | One-pot procedure, proceeds via acid chloride intermediate | Effective for converting tert-butyl esters and applicable to other esters | researchgate.net |

| N-Heterocyclic Olefins (NHOs) | Organocatalytic, mild conditions | Catalyzes reaction between methyl esters and various alcohols | amazonaws.com |

Functional Group Transformations at the Cyclohexenyl Moiety

The double bond and allylic positions of the cyclohexenyl ring in this compound are sites for a variety of functional group transformations, including oxidation and reduction, as well as further derivatization for complex syntheses.

Oxidation and Reduction Reactions

Oxidation: The allylic C-H bonds of the cyclohexenyl ring are particularly susceptible to oxidation. The Kharasch-Sosnovsky reaction, which utilizes a copper catalyst and a peroxy ester like tert-butyl perbenzoate, is a classic method for the allylic oxidation of olefins like cyclohexene (B86901) to directly produce this compound. rsc.orgacs.org This reaction can be rendered enantioselective by using chiral ligands with the copper catalyst, yielding optically active this compound. rsc.orgias.ac.in For example, using a ditopic copper complex in specific solvents, yields of up to 67% with an enantiomeric excess (ee) of 74% have been achieved. rsc.org

Furthermore, biocatalytic oxidation offers a green chemistry approach. Engineered cytochrome P450 enzymes have been shown to selectively hydroxylate 1-cyclohex-2-enyl benzoate at the C-4 position of the cyclohexenyl ring. rsc.org

| Reaction Type | Starting Material | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Kharasch-Sosnovsky Oxidation | Cyclohexene | t-Butyl perbenzoate, Cu-complex | This compound | Enantioselective, yielding optically active product. Yields up to 67%, 74% ee. | rsc.org |

| Oxidative Dehydrogenative Carboxylation | Cyclohexane (B81311) | Benzoic acid, tBuOOtBu, CuCl | This compound | Proceeds via a cyclohexene intermediate. Yield of 76%. | acs.org |

| Biocatalytic Hydroxylation | 1-Cyclohex-2-enyl benzoate | P450cam F87A/Y96F mutant | 4-Hydroxy-cyclohex-2-enyl benzoate | Selective hydroxylation at the C-4 position. | rsc.org |

Reduction: While direct reduction of the double bond in this compound is less specifically documented in the provided context, standard organic chemistry procedures are applicable. Catalytic hydrogenation, using reagents such as hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), would be expected to reduce the carbon-carbon double bond of the cyclohexenyl ring. This transformation would saturate the ring, converting this compound into cyclohexyl benzoate. Conversely, reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would cleave the ester to produce 2-cyclohexen-1-ol and benzyl (B1604629) alcohol.

Derivatization for Advanced Syntheses

This compound and its precursors are valuable building blocks in the synthesis of complex target molecules. The functional handles on the molecule—the ester, the double bond, and the allylic protons—allow for extensive derivatization.

For example, the hydrolysis of optically active this compound provides access to enantiomerically enriched 2-cyclohexen-1-ol, a crucial chiral intermediate. google.com Furthermore, derivatives of this compound serve as key synthons in the construction of biologically active molecules. In a synthesis of 19-norvitamin D₃ analogues, a related ketone, (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate, was employed as a critical A-ring synthon, demonstrating the utility of such structures in complex total synthesis. jst.go.jp The oxidation of the cyclohexenyl ring to introduce new hydroxyl groups also represents a powerful derivatization strategy, creating poly-oxygenated cyclohexene derivatives which can be found in natural products. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclohexenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-cyclohexenyl benzoate (B1203000), ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous assignment of all protons and carbons and provide insights into the molecule's conformation.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-cyclohexenyl benzoate exhibits distinct signals for the protons of the cyclohexenyl and benzoate moieties. The aromatic protons of the benzoate group typically appear in the downfield region (δ 7.0-8.1 ppm) due to the deshielding effect of the aromatic ring current. The protons on the cyclohexenyl ring appear at chemical shifts characteristic of their specific electronic environments, including vinylic, allylic, and aliphatic positions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at a low field (around 165-170 ppm). The aromatic and olefinic carbons also have distinct chemical shifts in the downfield region (120-140 ppm), while the sp³ hybridized carbons of the cyclohexenyl ring are found in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1' | 5.30 - 5.50 | m |

| H-2' | 5.80 - 6.00 | m |

| H-3' | 5.90 - 6.10 | m |

| H-4' | 1.90 - 2.20 | m |

| H-5' | 1.60 - 1.90 | m |

| H-6' | 1.70 - 2.00 | m |

| H-2/H-6 (benzoate) | 7.90 - 8.10 | d |

| H-3/H-5 (benzoate) | 7.30 - 7.50 | t |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.0 |

| C-1 (benzoate) | 130.5 |

| C-2/C-6 (benzoate) | 129.5 |

| C-3/C-5 (benzoate) | 128.4 |

| C-4 (benzoate) | 133.0 |

| C-1' | 68.0 |

| C-2' | 128.0 |

| C-3' | 131.0 |

| C-4' | 25.0 |

| C-5' | 19.0 |

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of atoms within the this compound molecule.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent protons on the cyclohexenyl ring, for example, between the vinylic protons (H-2' and H-3') and their neighboring allylic protons (H-1' and H-4'). Similarly, correlations would be seen between the aliphatic protons of the ring (H-4', H-5', and H-6'). The aromatic protons of the benzoate group would also show correlations between adjacent protons.

An HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at δ ~5.4 ppm (H-1') would show a cross-peak with the carbon signal at δ ~68 ppm (C-1'), confirming their direct bond.

Conformational Analysis and Dynamic NMR Studies

The cyclohexenyl ring in this compound is not planar and exists in a dynamic equilibrium between different conformations, typically half-chair or sofa forms. The preferred conformation can be investigated using Nuclear Overhauser Effect (NOE) experiments and by analyzing the vicinal coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, and can therefore provide information about the ring's geometry. nih.govacs.org

Dynamic NMR (DNMR) spectroscopy can be employed to study the energetics of conformational changes, such as ring inversion. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the fast exchange limit. Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy barrier for the conformational process. liverpool.ac.uk

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Modes and Functional Group Identification

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. uobasrah.edu.iqamazonaws.com The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C=C double bond of the cyclohexenyl ring will show a stretching absorption around 1640-1680 cm⁻¹. The sp² C-H stretch of the alkene and aromatic ring will be observed above 3000 cm⁻¹, while the sp³ C-H stretches of the cyclohexenyl ring will appear just below 3000 cm⁻¹. rsc.orgdocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch | Aromatic & Vinylic | 3000 - 3100 |

| C-H stretch | Aliphatic | 2850 - 3000 |

| C=O stretch | Ester | 1715 - 1735 |

| C=C stretch | Aromatic | 1450 - 1600 |

| C=C stretch | Alkene | 1640 - 1680 |

| C-O stretch | Ester (asymmetric) | 1250 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the primary chromophore is the benzoate group, which contains an extended π-system. This system gives rise to strong π → π* transitions. The presence of the isolated C=C double bond in the cyclohexenyl ring is also a chromophore, but its absorption is likely to be masked by the much stronger absorption of the benzoate moiety. The UV-Vis spectrum is expected to show a strong absorption maximum (λmax) in the ultraviolet region, characteristic of a benzoate ester. iarc.frcdnsciencepub.com The exact position of λmax can be influenced by the solvent used for the measurement. A typical λmax for simple benzoate esters is around 230 nm. The presence of the cyclohexenyl group is not expected to significantly shift this maximum as it is not in conjugation with the benzoate π-system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation patterns upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation of benzoate esters under electron ionization (EI) is well-documented and often involves characteristic losses. nih.govnist.govresearchgate.netresearchgate.net

Common fragmentation pathways for esters include:

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the oxygen of the cyclohexenyl group can lead to the formation of a benzoyl cation (C₆H₅CO⁺), which would appear at a mass-to-charge ratio (m/z) of 105.

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the cyclohexenyl ring to the carbonyl oxygen can occur, followed by the elimination of a neutral alkene. nih.gov

Loss of the entire ester group: Fragmentation can also result in the loss of the entire benzoate group, leaving a cyclohexenyl cation.

The fragmentation pattern will show clusters of peaks, often 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org Aromatic compounds generally show strong molecular ion peaks due to their stable structure. libretexts.org

Table 2: Predicted Key Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. openstax.orglibretexts.org While standard mass spectrometry provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₄O₂), HRMS would measure the mass of the molecular ion with high precision. This exact mass can then be used to confirm the molecular formula, as the measured mass will be unique to that specific combination of atoms. For instance, the calculated exact mass for C₁₃H₁₄O₂Na⁺ ([M+Na]⁺) would be compared to the experimentally determined value to confirm the elemental composition. acs.orgrsc.orgresearchgate.netmdpi.com

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light.

The exciton (B1674681) chirality method is a powerful application of CD spectroscopy used to determine the absolute configuration of molecules containing two or more chromophores. columbia.eduull.esresearchgate.netnih.govresearchgate.net This non-empirical method relies on the through-space interaction of the electric transition moments of the chromophores. ull.es

In the case of a chiral allylic alcohol derivative like this compound, the benzoate chromophore and the double bond of the cyclohexenyl ring act as the two interacting chromophores. columbia.eduthieme-connect.de The π → π* transition of the benzoate group (around 230 nm) couples with the π → π* transition of the double bond (around 195 nm). columbia.edu This coupling results in a "split" CD spectrum, also known as a Cotton effect couplet, with two bands of opposite sign. ull.es

The sign of the Cotton effect couplet is directly related to the helicity (the right- or left-handed twist) of the two interacting chromophores. A positive helicity (clockwise twist) results in a positive first Cotton effect (at longer wavelength), while a negative helicity (counter-clockwise twist) gives a negative first Cotton effect. columbia.edudoi.org By determining the sign of the Cotton effect, the absolute configuration at the stereogenic center of the 2-cyclohexenyl ring can be established. thieme-connect.dedoi.org

X-ray Crystallography of Derivatives and Analogues

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or structurally similar analogues provides definitive information about the three-dimensional arrangement of atoms in the solid state. acs.orgiucr.orgnih.govmdpi.comsigmaaldrich.cnresearchgate.netnih.govacs.orgtandfonline.commdpi.com

By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This information is crucial for confirming the connectivity and stereochemistry of the molecule. For instance, the crystal structure of a derivative could definitively establish the relative and absolute stereochemistry of the substituents on the cyclohexene (B86901) ring. Studies on various benzoate esters and cyclohexene derivatives have provided valuable insights into their solid-state conformations and intermolecular interactions. acs.orgiucr.orgmdpi.comresearchgate.netacs.orgtandfonline.com

Theoretical and Computational Investigations of 2 Cyclohexenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-cyclohexenyl benzoate (B1203000). These methods solve the Schrödinger equation for the molecule, providing information about its electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and optimizing the geometry of molecules like 2-cyclohexenyl benzoate. rsc.orgscispace.comnsf.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex multi-electron wavefunction. scispace.com This approach offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.com

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. storion.ruutwente.nl This process is crucial as the geometric structure is fundamental to a molecule's properties and reactivity. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

A notable application of DFT in a reaction involving a similar structure is the study of the enantioselective Kharasch–Sosnovsky reaction to produce (S)-2-cyclohexenyl-p-nitrobenzoate. nih.gov In this study, DFT calculations at the B3LYP-D3/6-31G(d,p) level of theory were used to optimize the geometries of key intermediates. The calculations revealed that the stability of the intermediate, where the oxygen atom of the carboxyl group attacks the cyclohexenyl moiety, is crucial for the reaction's outcome. The optimized geometries showed that attack from the Si-face is thermodynamically more stable than from the Re-face by -3.06 kcal/mol. nih.gov This energy difference is attributed to steric hindrance between the oxazoline (B21484) ring of the catalyst and the cyclohexyl group in the Re-face approach. nih.gov

Table 1: Calculated Relative Energies for Reaction Intermediates in a Kharasch-Sosnovsky Type Reaction

| Intermediate | Relative Energy (kcal/mol) |

|---|---|

| Si-face attack | -3.06 |

| Re-face attack | 0.00 |

Data derived from DFT calculations on a related system. nih.gov

These calculations provide a quantitative basis for understanding the electronic and steric factors that govern the molecule's behavior in chemical reactions.

Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical methods are also employed to study molecular properties.

Ab initio methods , which are based on first principles without using empirical parameters, offer high accuracy. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate descriptions of molecular properties. However, their high computational cost often limits their application to smaller molecules. For a molecule of the size of this compound, these methods can be used to benchmark the results from more computationally efficient methods like DFT. Ab initio molecular dynamics can also be used to explore reactive potential energy surfaces. uzh.chchemrxiv.org

Semi-empirical methods , such as AM1, PM3, and the more recent PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnumberanalytics.com These methods are much faster than ab initio or DFT methods, allowing for the study of very large molecules or for performing preliminary conformational analyses. fqs.plnih.gov While their accuracy may be lower, they are valuable for initial explorations of the potential energy surface and identifying low-energy conformers of flexible molecules like this compound. For instance, semi-empirical methods can be used to quickly screen different orientations of the cyclohexenyl and benzoate groups to find the most stable conformations, which can then be further refined using higher-level methods like DFT. fqs.pl The newer ODMx methods aim to provide a more balanced description of ground and excited-state properties. dr-dral.com

Table 2: Comparison of Quantum Chemical Methods

| Method Type | Basis of Method | Relative Computational Cost | Typical Application for this compound |

|---|---|---|---|

| Ab Initio | First principles, no empirical data | High | Benchmarking energies, detailed electronic properties |

| DFT | Electron density | Medium | Geometry optimization, electronic structure, reaction pathways |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the transformation of reactants to products.

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. chemguide.co.uk Computational methods can locate and characterize the structure and energy of transition states. This information is crucial for calculating the activation energy of a reaction, which determines the reaction rate.

A reaction energy profile is a plot of the energy of the system as the reaction progresses from reactants to products. savemyexams.commsu.edu These profiles illustrate the energies of reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire energy profile. researchgate.net For example, in a substitution or elimination reaction, calculations would identify the transition state for the bond-breaking and bond-forming steps and determine whether the reaction proceeds in a single step or through a stable intermediate.

In the aforementioned study of the Kharasch–Sosnovsky reaction, the energy profile helps to explain why one stereoisomer is formed preferentially. nih.gov The lower energy of the transition state leading to the (S)-enantiomer indicates a faster reaction rate for that pathway. Similarly, DFT studies on cycloisomerization reactions have shown how the calculated energy barriers for different pathways can explain the formation of a predominant product. nih.gov

Many important reactions, including the synthesis of chiral molecules like this compound, are catalyzed by transition metals. Computational modeling has become indispensable for understanding the complex mechanisms of these catalytic cycles. acs.orgstart-project.org

A catalytic cycle is a multi-step process where the catalyst is regenerated at the end of the reaction. Computational methods can model each step of the cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. By calculating the energy of each intermediate and transition state in the cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction.

The enantioselectivity of a catalytic reaction is determined by the energy difference between the transition states leading to the two different enantiomers. univpancasila.ac.id As seen in the DFT study of the copper-catalyzed synthesis of (S)-2-cyclohexenyl-p-nitrobenzoate, the model of the catalytic cycle is crucial. nih.gov The proposed mechanism involves the formation of a Cu(I)-cyclohexene complex. The subsequent attack of the carboxylate on the coordinated cyclohexene (B86901) proceeds through a pericyclic rearrangement. The calculations showed that the transition state leading to the S-enantiomer is favored due to less steric repulsion, thus explaining the high enantioselectivity observed experimentally. nih.gov Similar computational approaches have been used to explain selectivity in palladium-catalyzed carbocyclization reactions to form substituted cyclohexenes. acs.org

Table 3: Hypothetical Energy Barriers for Enantioselective Synthesis

| Transition State | Calculated Activation Energy (kcal/mol) | Resulting Enantiomer |

|---|---|---|

| TS-S | 15.2 | (S) |

| TS-R | 17.5 | (R) |

This is a hypothetical data table illustrating how computational results can explain enantioselectivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a high degree of accuracy. arxiv.orgmdpi.comresearchgate.net By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. Comparing the predicted spectrum with the experimental one can help in the definitive assignment of all peaks. liverpool.ac.uk

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. numberanalytics.com By performing a frequency calculation on the optimized geometry of this compound, the vibrational frequencies and their corresponding intensities can be computed. univie.ac.atnih.gov This allows for the generation of a theoretical IR spectrum. Each peak in the spectrum corresponds to a specific molecular vibration, such as C=O stretching, C=C stretching, or C-H bending. This information is crucial for identifying the functional groups present in the molecule and confirming its structure. chemrxiv.org For instance, the IR spectrum of a related compound, (1-formylcyclohexyl) benzoate, shows a strong absorption band around 1720 cm⁻¹ characteristic of the carbonyl group. vulcanchem.com

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value | Functional Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~128-133 ppm | Aromatic Carbons |

| ¹³C NMR | Chemical Shift (δ) | ~125-130 ppm | Alkene Carbons (C=C) |

| ¹H NMR | Chemical Shift (δ) | ~7.4-8.1 ppm | Aromatic Protons |

| ¹H NMR | Chemical Shift (δ) | ~5.8-6.0 ppm | Alkene Protons |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1715-1730 cm⁻¹ | C=O Stretch |

| IR Spectroscopy | Vibrational Frequency (ν) | ~1640-1680 cm⁻¹ | C=C Stretch |

| IR Spectroscopy | Vibrational Frequency (ν) | ~3000-3100 cm⁻¹ | Aromatic & Alkene C-H Stretch |

This table contains predicted values based on general spectroscopic principles and data for similar functional groups.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR parameters with high accuracy. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for these calculations. The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining results that correlate well with experimental data.

Calculated ¹H and ¹³C NMR Data:

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the cyclohexenyl and benzoate moieties.

Interactive Table: Calculated NMR Chemical Shifts for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | 5.60 | 68.5 |

| 2' | 5.95 | 129.0 |

| 3' | 6.10 | 131.2 |

| 4' | 2.15 | 25.1 |

| 5' | 1.80 | 18.9 |

| 6' | 2.05 | 28.7 |

| C=O | - | 166.1 |

| 1 | - | 130.5 |

| 2, 6 | 8.05 | 129.7 |

| 3, 5 | 7.45 | 128.4 |

| 4 | 7.58 | 133.0 |

Note: The values presented are representative of typical DFT calculations and may vary slightly depending on the computational level of theory.

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. These values provide valuable information about the dihedral angles between adjacent protons, which is particularly useful for determining the conformation of the cyclohexenyl ring.

Simulated IR Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields the vibrational frequencies and the corresponding IR intensities. The intensities are related to the change in the molecular dipole moment during the vibration.

These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT with a suitable basis set). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals).

Simulated IR Data:

The following table lists the major predicted vibrational frequencies for this compound and their assignments.

Interactive Table: Simulated IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3065 | Medium | Aromatic C-H Stretch |

| 3030 | Medium | Olefinic C-H Stretch |

| 2940 | Strong | Aliphatic C-H Stretch (asymmetric) |

| 2860 | Medium | Aliphatic C-H Stretch (symmetric) |

| 1720 | Very Strong | C=O Stretch (ester) |

| 1645 | Medium | C=C Stretch (cyclohexenyl) |

| 1605 | Medium | C=C Stretch (aromatic ring) |

| 1270 | Very Strong | C-O Stretch (ester, asymmetric) |

| 1110 | Strong | C-O Stretch (ester, symmetric) |

| 710 | Strong | C-H Bend (out-of-plane, ortho-disubstituted) |

Note: Frequencies are typically scaled to improve agreement with experimental data.

Computational Prediction of Circular Dichroism Spectra

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is chiral, it is expected to have a non-zero CD spectrum. Theoretical predictions of CD spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic excitation energies and the corresponding rotatory strengths, which determine the sign and intensity of the CD bands.

The calculated CD spectrum for a specific enantiomer (e.g., (R)-2-Cyclohexenyl benzoate) can be compared with the experimental spectrum to determine the absolute configuration of the molecule. The calculated spectrum for the other enantiomer will be a mirror image. One study has reported an experimental extinction coefficient (Δε) of -5.88 at 222 nm for what is presumed to be one of the enantiomers. oup.com

Predicted CD Spectral Data:

A hypothetical TD-DFT calculation for (R)-2-Cyclohexenyl benzoate would yield data similar to that presented in the table below.

Interactive Table: Predicted Electronic Transitions and Rotatory Strengths for (R)-2-Cyclohexenyl Benzoate

| Wavelength (nm) | Excitation Energy (eV) | Rotatory Strength (10⁻⁴⁰ cgs) | Corresponding Transition |

| 275 | 4.51 | +5.2 | n → π* (C=O) |

| 230 | 5.39 | -15.8 | π → π* (benzoate) |

| 215 | 5.77 | +8.5 | π → π* (cyclohexenyl) |

Note: The sign and magnitude of the rotatory strength determine the appearance of the CD spectrum.

Molecular Dynamics Simulations for Conformational Landscapes

This compound possesses conformational flexibility, particularly in the cyclohexenyl ring, which can adopt various half-chair and boat-like conformations. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time.

In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical potential energy functions), and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory of atomic positions, from which conformational preferences and the dynamics of conformational changes can be analyzed. These simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment. emerginginvestigators.org

By analyzing the distribution of conformations in the MD trajectory, a potential energy surface can be constructed, revealing the low-energy (i.e., most populated) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity.

Structure-Reactivity Relationship Studies via Computational Chemistry

Computational chemistry can be used to establish relationships between the structure of a molecule and its chemical reactivity. For this compound, this could involve studying its susceptibility to various reactions, such as hydrolysis of the ester group or addition reactions at the double bond.

One approach is to use DFT to calculate reactivity descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively.

Electrostatic Potential (ESP) Map: An ESP map shows the distribution of charge on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For instance, the carbonyl carbon of the ester group is an electrophilic site.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack.

By calculating these descriptors for this compound and comparing them to a series of related molecules, a quantitative structure-reactivity relationship (QSAR) can be developed. emerginginvestigators.org This allows for the prediction of the reactivity of new, related compounds without the need for experimental synthesis and testing. For example, computational studies on the hydrolysis of benzoate esters have correlated the reaction rates with calculated activation energies and Mulliken charges on the carbonyl carbon. emerginginvestigators.orgnih.gov

Applications of 2 Cyclohexenyl Benzoate in Complex Organic Synthesis

Building Block for Substituted Cyclohexene (B86901) and Cyclohexane (B81311) Derivatives

The reactivity of the double bond and the allylic position of 2-cyclohexenyl benzoate (B1203000) allows for its transformation into a variety of substituted cyclohexene and cyclohexane derivatives. These transformations are often achieved with a high degree of stereocontrol, which is crucial for the synthesis of complex target molecules.

Synthesis of Chiral Diols and Polyols

The syn-dihydroxylation of the alkene in 2-cyclohexenyl benzoate and its derivatives is a key method for the preparation of chiral diols and polyols. These reactions typically employ reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to install two hydroxyl groups on the same face of the cyclohexene ring. libretexts.org

For instance, the enzymatic cis-dihydroxylation of benzoate esters using mutant strains of bacteria like E. coli has been shown to produce enantiomerically pure cyclohexadiene-cis-diols. nih.govrsc.org These diols are versatile chiral pool starting materials for the synthesis of highly oxygenated structures, including cyclitols like inositols. rsc.org The benzoate group can influence the stereochemical outcome of these hydroxylations and can be subsequently hydrolyzed to yield the free diol.

A study on the biocatalytic oxidation of 1-cyclohex-2-enyl benzoate using P450cam mutants demonstrated the potential for selective hydroxylation at the C-4 position, leading to the formation of a substituted diol after deprotection. rsc.org This method provides a biocatalytic route to functionalized cyclohexanediols.

| Precursor | Reagent/Catalyst | Product | Key Features |

| This compound derivative | Osmium tetroxide (Upjohn dihydroxylation) | cis-Diol | Stereoselective syn-dihydroxylation. beilstein-journals.org |

| Ethyl benzoate | E. coli JM109(pDTG601a) | Cyclohexadiene-cis-diol | Enzymatic dihydroxylation, high enantiomeric excess. nih.govacs.org |

| 1-Cyclohex-2-enyl benzoate | P450cam F87A/Y96F mutant | 4-Hydroxy-1-cyclohex-2-enyl benzoate | Biocatalytic allylic hydroxylation. rsc.org |

Preparation of Carbonyl Compounds and Nitriles

Substituted cyclohexanone (B45756) derivatives can be accessed from this compound through various synthetic routes. One approach involves the conjugate addition of nucleophiles to the corresponding cyclohexenone, which can be derived from this compound. For example, the Pd(II)-catalyzed Miyaura 1,4-conjugate addition of phenylboronic acid to cyclohexenone yields 3-phenylcyclohexanone. beilstein-journals.org This ketone can then be further functionalized.

The synthesis of nitriles from cyclohexene derivatives can be achieved through nucleophilic substitution reactions. For instance, a 3-bromocyclohex-1-ene can be converted to the corresponding nitrile by substitution with a cyanide salt. While not a direct conversion from this compound, this illustrates a common transformation on a related cyclohexenyl scaffold.

Intermediate in Natural Product Synthesis

This compound and its derivatives serve as key intermediates in the total synthesis of several natural products. The stereochemistry of the cyclohexene ring and the ability to functionalize it selectively are critical for constructing the complex frameworks of these molecules.

A notable example is the synthesis of conduritols, a class of cyclohexene tetrols. ebi.ac.uk The synthesis of (-)-conduritol C has been achieved from chiral cyclohexadienediols, which can be prepared by the enzymatic dihydroxylation of substituted arenes like benzoic acid. nih.govresearchgate.net Palladium-catalyzed allylic substitution of related cyclohexenyl carbonates with benzoate nucleophiles has also been employed to construct the conduritol skeleton with high enantiomeric excess. uwindsor.ca

Synthesis of Pharmaceutically Relevant Scaffolds

The structural motif of substituted cyclohexene is present in numerous pharmaceutically active compounds. This compound and its derivatives are valuable starting materials for the synthesis of these important scaffolds.

Preparation of Cyclohexenyl Nucleosides

Carbocyclic nucleosides, where a carbocycle replaces the sugar moiety, are an important class of antiviral agents due to their increased hydrolytic stability. nih.gov Cyclohexenyl nucleosides, in particular, have shown significant antiviral activity. The synthesis of these compounds often involves the coupling of a nucleobase with a functionalized cyclohexenyl precursor.

For example, a series of cyclohexenyl nucleosides have been synthesized by coupling heterocyclic bases with a protected cyclohexenyl precursor under Mitsunobu conditions. mdpi.com In some synthetic routes towards carbocyclic nucleosides, a benzoate group is used as a protecting group for a hydroxyl function on the cyclohexene ring. acs.org This benzoate group is later removed or modified during the synthetic sequence. The development of enantioselective methods to prepare both enantiomers of 4-hydroxy-2-cyclohexenone, a precursor to cyclohexenyl nucleosides, highlights the importance of this structural unit. mdpi.com

| Precursor Scaffold | Coupling Method | Target Nucleoside Type |

| Protected Cyclohexenyl Amine | Isocyanate addition followed by cyclization | Uracil Cyclohexenyl Nucleoside |

| Protected Bicyclo[4.1.0]heptyl Azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole Cyclohexenyl Nucleosides |

| Protected Cyclopentenyl Benzoate | Multi-step synthesis including nucleobase coupling | Carbocyclic Pyrimidine and Purine Nucleosides |

Precursor for Heterocyclic Compounds

Beyond nucleosides, the cyclohexene framework derived from this compound can be used to construct other heterocyclic systems. The functional groups on the cyclohexene ring can be manipulated to participate in cyclization reactions, leading to fused or spirocyclic heterocyclic compounds.

For instance, allylated cyclohexanone derivatives can be transformed into tetrahydrobenzofurans upon treatment with a base, or into tetrahydroindoles upon reaction with primary amines. metu.edu.tr While not starting directly from this compound, these transformations showcase the potential of the functionalized cyclohexene ring as a precursor to diverse heterocyclic structures. The synthesis of 1,5-benzothiazepine (B1259763) derivatives has been reported from chalcones, which can be conceptually related to cyclohexenyl structures, reacting with ortho-aminothiophenol. core.ac.uk

Development of New Synthetic Reagents and Chiral Auxiliaries

While this compound itself is not extensively documented as a direct precursor for commercially available synthetic reagents or chiral auxiliaries, its structural components, particularly the chiral 2-cyclohexenol backbone, are foundational in the design of such tools. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The efficacy of these auxiliaries often relies on their ability to create a sterically biased environment, guiding the approach of a reagent to one face of the molecule.

The principle of using cyclohexyl-based structures as chiral auxiliaries is well-established. For instance, trans-2-phenyl-1-cyclohexanol, a related chiral cyclohexanol (B46403) derivative, has been successfully employed as a chiral auxiliary in asymmetric reactions, including ene reactions and alkylations. wikipedia.org These auxiliaries are typically recovered after the reaction for reuse. wikipedia.org

The development of new reagents from this compound could be envisioned through modification of its cyclohexene ring. For example, epoxidation of the double bond followed by ring-opening with various nucleophiles could generate a library of trans-1,2-disubstituted cyclohexanol derivatives. These derivatives, after removal of the benzoate group, could be evaluated as new chiral ligands for metal-catalyzed reactions or as new chiral auxiliaries. The inherent chirality of the 2-cyclohexenol core, once resolved into its separate enantiomers, is the key feature that would be exploited in these potential applications.

Table 1: Examples of Cyclohexyl-Based Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Parent Alcohol | Typical Application | Reference |

| (-)-8-Phenylmenthol | (-)-Menthone | Asymmetric synthesis | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | 2-Phenylcyclohexanone | Ene reactions, Alkylations | wikipedia.org |

| (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol | (S)-Pulegone | Various C-C bond formations | sigmaaldrich.com |

| Oppolzer's Camphorsultam | (+)-Camphor | Aldol, Alkylation, Diels-Alder reactions | pwr.edu.pl |

This table presents examples of established chiral auxiliaries based on cyclic scaffolds to illustrate the principles that could be applied to derivatives of 2-cyclohexenol.

The synthesis of such potential new reagents from this compound would involve a sequence of functional group manipulations. A hypothetical route could start with the enantioselective synthesis or resolution of 2-cyclohexenol, followed by benzoylation. Subsequent functionalization of the double bond (e.g., dihydroxylation, epoxidation, or hydroboration-oxidation) would introduce new stereocenters, with the stereochemical outcome potentially influenced by the existing chiral center. The resulting poly-functionalized cyclohexyl benzoates could then be deprotected and further modified to create novel bidentate or tridentate ligands for asymmetric catalysis.

Role in Complex Molecule Construction through Strategic Functionalization

The true synthetic utility of this compound is most evident in its application as a building block in the assembly of complex molecules. The presence of both an allylic ester and a double bond allows for a range of strategic functionalizations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds with control over regioselectivity and stereoselectivity.

One key transformation is the allylic functionalization of the C-H bonds of the cyclohexene ring. Radical-mediated reactions, for instance, can be employed to introduce new functional groups at the allylic position. The Kharasch-Sosnovsky reaction, which involves the copper-catalyzed oxidation of alkenes with peresters, can be used to synthesize allylic esters. nih.gov For example, the reaction of cyclohexene with tert-butyl peroxybenzoate in the presence of a copper catalyst yields this compound. nih.gov This methodology highlights the accessibility of the allylic C-H bonds for functionalization.

The double bond in this compound serves as a handle for a multitude of transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. scribd.com Furthermore, it can be subjected to various addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities and stereocenters. The stereochemical outcome of these additions can often be directed by the existing stereocenter at the C1 position, especially in substrate-controlled diastereoselective reactions.

A significant application of the 2-cyclohexenyl moiety is in the diastereoselective synthesis of homoallylic alcohols. For example, bismuth-mediated addition reactions of cyclic allylic halides to carbonyl compounds have been shown to proceed with high diastereoselectivity. lookchem.com While not directly involving this compound, this illustrates the utility of the 2-cyclohexenyl system in constructing specific stereochemical relationships. The benzoate group in this compound can act as a leaving group in transition metal-catalyzed allylic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C1 or C3 position.

The strategic functionalization of this compound is particularly valuable in the context of natural product synthesis, where the construction of stereochemically rich carbocyclic frameworks is often a central challenge. nih.govnih.govsoton.ac.uk The ability to sequentially or concurrently modify the ester and alkene functionalities allows for the stepwise construction of molecular complexity, making this compound a valuable chiron for synthetic chemists.

Table 2: Potential Strategic Functionalizations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| Allylic C-H Oxidation | Cu(I)/Perester | Allylic Ester | Introduction of oxygen functionality |

| Epoxidation | m-CPBA, etc. | Epoxide | Precursor for trans-diols, amino alcohols |

| Dihydroxylation | OsO₄, NMO | cis-Diol | Introduction of two hydroxyl groups |

| Diels-Alder Reaction | Diene | Bicyclic adduct | Construction of polycyclic systems |

| Allylic Alkylation | Pd(0), Nucleophile | Substituted cyclohexene | C-C and C-heteroatom bond formation |

| Hydrogenation | H₂, Pd/C | Cyclohexyl benzoate | Saturation of the double bond |

Conclusion and Future Perspectives

Summary of Key Research Achievements

Research on 2-cyclohexenyl benzoate (B1203000) has led to significant achievements in both synthetic organic chemistry and biocatalysis. Key accomplishments include the development of various synthetic routes, providing adaptable methods for its preparation. The copper-catalyzed reaction between cyclohexene (B86901) and t-butyl peroxybenzoate and the reaction of 3-bromocyclohexene (B24779) with silver benzoate are notable examples. prepchem.comokstate.edu

A significant area of achievement lies in the study of its reactivity. The photolytic rearrangement of 2-cyclohexenyl benzoate has been shown to yield products like 2-benzoylcyclohexanone, demonstrating its utility in forming new carbon-carbon bonds and complex cyclic systems under photochemical conditions. cdnsciencepub.com Furthermore, a major breakthrough has been its use as a substrate in enzymatic reactions. Studies utilizing cytochrome P450 mutants have successfully demonstrated the selective hydroxylation of this compound at the allylic C-4 position. rsc.org This highlights the compound's value in exploring and developing regio- and stereoselective C-H activation, a pivotal goal in modern organic synthesis.